molecular formula C12H12O4 B1316769 Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate CAS No. 20037-18-7

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B1316769
CAS No.: 20037-18-7
M. Wt: 220.22 g/mol
InChI Key: PGZMJOOOCVNYTE-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .

Scientific Research Applications

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . This suggests that this compound may have similar effects, potentially making it a valuable compound in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription . This inhibition can lead to the disruption of cancer cell proliferation, highlighting the potential therapeutic applications of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies on benzofuran derivatives have shown that they can maintain their biological activity over extended periods, suggesting that this compound may also exhibit similar stability .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Benzofuran derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to undergo metabolic transformations, leading to the formation of active metabolites . These metabolites can contribute to the overall biological activity of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Benzofuran derivatives have been reported to interact with transporters and binding proteins that facilitate their cellular uptake and distribution . Understanding the transport and distribution mechanisms of this compound can help optimize its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Benzofuran derivatives have been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzofuran ring.

Properties

IUPAC Name

methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZMJOOOCVNYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(2-hydroxy-5-methoxyphenyl)ethanone (5.00 g), methyl bromoacetate (3.13 mL) and N,N-dimethylformamide (50 mL) was added potassium carbonate (12.5 g), and the mixture was stirred overnight at room temperature. Water was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a brown oil. To a solution (50 mL) of the obtained oil in methanol was added sodium methoxide (1.63 g), and the mixture was stirred with heating under reflux for 3 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4, volume ratio) to give the title object compound (1.25 g, 19%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
1.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five
Yield
19%

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